Product packaging for Spirotenuipesine B(Cat. No.:)

Spirotenuipesine B

Cat. No.: B1246817
M. Wt: 282.33 g/mol
InChI Key: JYRLPQDQTAYTJX-VQXGTBOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirotenuipesine B is a novel spirocyclic trichothecane derivative that was first isolated from the entomopathogenic fungus Paecilomyces tenuipes . This fungus is a popular ingredient in traditional health foods and medicines in Northeast Asia . Structurally, this compound is part of a unique class of cyclized trichothecanes featuring a complex spirocyclic and tricyclo ring system . The compound has shown promising research value due to its potent biological activity. Studies have demonstrated that this compound can enhance the biosynthesis of neurotrophic factors in 1321N1 human astrocytoma cells . The expression of these key neurotrophic factors subsequently promotes the neuronal differentiation of rat pheochromocytoma (PC-12) cells . This mechanism suggests that this compound is a compelling small molecule for research directed at understanding and potentially treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, where diminished neurotrophic support is a known factor . The challenging synthesis of this compound has been achieved, featuring strategies like the highly stereoselective construction of vicinal all-carbon quaternary centers and a diastereoselective intermolecular Diels-Alder reaction . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O5 B1246817 Spirotenuipesine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1R,1'S,2'S,3R,5R,6'S,7R,8S)-3-(hydroxymethyl)-2',7-dimethylspiro[2,9-dioxatricyclo[3.3.1.03,7]nonane-8,5'-7-oxabicyclo[4.1.0]heptane]-2'-ol

InChI

InChI=1S/C15H22O5/c1-12(17)3-4-15(10-9(12)19-10)11-18-8-5-13(15,2)14(6-8,7-16)20-11/h8-11,16-17H,3-7H2,1-2H3/t8-,9+,10-,11-,12+,13+,14+,15+/m1/s1

InChI Key

JYRLPQDQTAYTJX-VQXGTBOGSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@H]3[C@@H]1O3)[C@@H]4O[C@@H]5C[C@]2([C@@](C5)(O4)CO)C)O

Canonical SMILES

CC1(CCC2(C3C1O3)C4OC5CC2(C(C5)(O4)CO)C)O

Synonyms

spirotenuipesine B

Origin of Product

United States

Biosynthesis of Spirotenuipesine B

Proposed Biosynthetic Pathways of Spirotenuipesine B within Paecilomyces tenuipes

The biosynthesis of all trichothecenes, including this compound, is proposed to begin with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP). researchgate.net This initial step is catalyzed by a terpene synthase, specifically trichodiene (B1200196) synthase (Tri5), to form the sesquiterpene hydrocarbon trichodiene. frontiersin.org Following the formation of trichodiene, a series of oxygenation reactions are catalyzed by a cytochrome P450 monooxygenase, Tri4. These reactions lead to the formation of the intermediate isotrichotriol, which then non-enzymatically cyclizes to create the core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) structure common to all trichothecenes. engormix.com

The structural uniqueness of this compound arises from subsequent modifications to the EPT core. The formation of the spirocyclic system is a key distinguishing feature. While the precise mechanism is not yet confirmed, it is hypothesized to involve a late-stage intramolecular rearrangement of a more conventional trichothecane (B1236751) precursor. This is supported by the co-isolation of other trichothecanes from P. tenuipes. acs.org One proposed mechanism for a related compound, tenuipesine A, involves the migration of a carbon atom to form a cyclopropane (B1198618) ring, suggesting that a similar complex rearrangement could be responsible for the spiro-center in this compound. figshare.com

The proposed biosynthetic pathway can be summarized in the following general steps:

Initiation: Cyclization of farnesyl pyrophosphate to trichodiene.

Core Skeleton Formation: A series of oxygenations and cyclizations to form the 12,13-epoxytrichothec-9-ene (EPT) core.

Tailoring Reactions: A sequence of hydroxylations, acylations, and other modifications to the EPT core.

Spiro-ring Formation: A proposed intramolecular rearrangement of an advanced trichothecane intermediate to generate the characteristic spirocyclic structure of this compound.

Enzymatic Transformations and Key Biosynthetic Intermediates

The biosynthesis of this compound involves a cascade of enzymatic transformations, with several key enzymes and intermediates. The enzymes responsible for the biosynthesis of secondary metabolites are often encoded by genes clustered together in the fungal genome. plos.org For trichothecenes, these are known as the TRI gene clusters. engormix.com

Key Enzymes:

Enzyme ClassProposed Function in this compound BiosynthesisCorresponding Gene Family (in other fungi)
Terpene CyclaseCatalyzes the initial cyclization of farnesyl pyrophosphate to trichodiene.Tri5
Cytochrome P450 MonooxygenasesResponsible for multiple oxygenation steps, including the formation of the epoxide ring and hydroxylations at various positions on the trichothecane core.Tri4, Tri11, Tri13
AcyltransferasesCatalyze the addition of acetyl or other acyl groups to the hydroxylated core structure.Tri3, Tri7, Tri101
Regulatory ProteinsControl the expression of the other biosynthetic genes within the cluster.Tri6, Tri10

Key Biosynthetic Intermediates:

IntermediateDescription
Farnesyl Pyrophosphate (FPP)The universal precursor for sesquiterpenoid biosynthesis.
TrichodieneThe first committed intermediate in the trichothecane pathway.
12,13-Epoxytrichothec-9-ene (EPT)The core structural backbone of all trichothecene (B1219388) mycotoxins.
Oxygenated EPT derivativesVarious hydroxylated and acylated forms of the EPT core that serve as precursors for the final spirocyclization.

The formation of the spiro-carbon center is a particularly interesting enzymatic step. In other fungal natural products, spiro-ring formation has been shown to be catalyzed by versatile oxygenating enzymes such as FAD-dependent monooxygenases or cytochrome P450s. nih.gov It is plausible that a specialized oxygenase within the P. tenuipes biosynthetic gene cluster is responsible for the unique rearrangement leading to this compound.

Genetic Basis for this compound Biosynthesis

The genetic blueprint for the biosynthesis of this compound is expected to be located within a secondary metabolite biosynthetic gene cluster (BGC) in the genome of Paecilomyces tenuipes. In fungi, the genes encoding the enzymes, transporters, and regulatory proteins required for the synthesis of a specific secondary metabolite are often physically linked in the genome. plos.org For trichothecenes, this is the TRI gene cluster. engormix.commdpi.com

While the specific TRI gene cluster for this compound in P. tenuipes has not been fully characterized and sequenced, comparative genomics with other trichothecene-producing fungi, such as Fusarium and Trichoderma, provides a strong model. researchgate.netusda.govnih.gov These studies have revealed a core set of TRI genes that are conserved, as well as species-specific genes that account for the vast structural diversity of trichothecenes. engormix.com

The TRI cluster in P. tenuipes likely contains orthologs of the core trichothecene biosynthetic genes, including Tri5 (trichodiene synthase) and Tri4 (cytochrome P450 oxygenase). The unique structural features of this compound, particularly the spirocyclic system, suggest the presence of additional or functionally divergent "tailoring" enzyme genes within its BGC. These could include novel cytochrome P450s or other oxidoreductases capable of catalyzing the complex rearrangement required for spiro-ring formation.

The study of the evolution of TRI gene clusters indicates that gene gain, loss, and functional divergence are major drivers of trichothecene structural diversity. engormix.com The identification and functional characterization of the this compound gene cluster would provide significant insight into the evolution of novel biosynthetic capabilities in fungi.

Total Synthesis and Synthetic Methodologies of Spirotenuipesine B

Historical Overview of Major Total Synthesis Achievements of Spirotenuipesine B

The first and a landmark achievement in the synthesis of this compound was reported by the Danishefsky group in 2007. acs.orgnih.govacs.org This seminal work detailed the first-generation total syntheses of both Spirotenuipesine A and B. acs.orgnih.gov These natural products were originally isolated from the entomopathogenic fungus Paecilomyces tenuipes. acs.orgnih.govnih.gov The successful synthesis by the Danishefsky team not only provided access to these complex molecules for further biological study but also showcased innovative synthetic strategies. acs.orgresearchgate.net A subsequent publication in 2008 provided a more detailed account of their synthetic endeavors, including the development of an asymmetric route to access optically active versions of the natural products. acs.orgnih.govacs.org

First-Generation Total Synthesis Strategies for this compound

The initial synthetic approach to this compound was characterized by a convergent strategy, meticulously planned to address the molecule's significant stereochemical complexity. acs.orgnih.govacs.org A pivotal element of this strategy was the anticipated Diels-Alder reaction. acs.orgnih.govacs.org This key reaction involved an α-methylenelactone dienophile and a synergistic diene, designed to construct the spirocyclic core of the molecule. acs.orgnih.govacs.org The researchers envisaged that the cycloaddition would proceed from the less sterically hindered convex face of the bicyclic system. acs.orgnih.gov Following the formation of the primary adduct, a series of transformations would lead to an enone intermediate, which would then be further elaborated to afford this compound. acs.orgnih.govacs.org This strategic approach also factored in the installation of the C9 tertiary alcohol and the formation of the acetal (B89532) linkage. acs.orgnih.gov

Key Stereoselective Construction Methods for this compound's Core Structure

The synthesis of this compound necessitated the development and application of several key stereoselective methods to control the intricate three-dimensional arrangement of its atoms. These methods were crucial for the successful construction of the complex core structure.

Formation of Vicinal All-Carbon Quaternary Centers (C5 and C6)

A significant hurdle in the synthesis of this compound was the stereocontrolled formation of the two adjacent all-carbon quaternary centers at positions C5 and C6. acs.orgnih.govresearchgate.net The construction of such sterically congested centers is a well-recognized challenge in organic synthesis. beilstein-journals.orgrsc.org The Danishefsky group ingeniously addressed this challenge through a sophisticated sequence involving an intramolecular cyclopropanation followed by a radical-initiated fragmentation. acs.orgnih.govresearchgate.net This elegant solution allowed for the precise installation of these two critical stereocenters.

Intramolecular Cyclopropanation and Radical-Initiated Fragmentation Sequences

The strategy to create the C5 and C6 quaternary centers relied on a carefully designed intramolecular cyclopropanation reaction. acs.orgacs.org This was followed by a radical-based ring opening of the resulting strained cyclopropane (B1198618) ring. acs.orgresearchgate.net This sequence was instrumental in establishing the desired relative stereochemistry. The intramolecular nature of the cyclopropanation provided a high degree of stereocontrol, which was a limitation in earlier attempts using intermolecular approaches like the Claisen rearrangement that resulted in a mixture of diastereomers. nih.govacs.org

Diastereoselective Intermolecular Diels-Alder Reactions (α-Methylenelactone Dienophiles and Synergistic Dienes)

A cornerstone of the total synthesis was a highly diastereoselective intermolecular Diels-Alder reaction. acs.orgnih.govresearchgate.net This reaction brought together a custom-synthesized α-methylenelactone dienophile and a synergistic diene. acs.orgnih.govacs.org The dienophile was designed with a resident bulky protecting group (a TBS ether) on its concave face, which effectively shielded this face and directed the incoming diene to the convex face. acs.orgnih.gov This facial selectivity was crucial for establishing the correct stereochemistry of the spirocyclic system. The reaction, upon heating in toluene, yielded the desired cycloadduct with high diastereoselectivity. acs.org

Nucleophilic Methylation for C9 Tertiary Alcohol Installation

The final stereocenter to be installed was the tertiary alcohol at the C9 position. acs.orgnih.govresearchgate.net Initial attempts to install this functionality through epoxidation or dihydroxylation of an exo-methylene group proved to be problematic, leading to the undesired diastereomer. nih.gov The successful strategy involved a nucleophilic methylation of a ketone precursor. acs.orgnih.govresearchgate.net Specifically, the use of methyllithium (B1224462) in the presence of cerium chloride at low temperatures afforded the desired C9 alcohol with a favorable diastereomeric ratio of 6:1. acs.org This step was critical for the completion of the total synthesis of this compound.

Ring-Closing Metathesis (RCM) Approaches

A pivotal development in the synthesis of the spirotenuipesine core structure was the application of a Ring-Closing Metathesis (RCM) reaction. nih.govacs.orgresearchgate.netbrandeis.edunih.gov This strategy proved highly effective for the construction of a key cyclopentenyl intermediate, which incorporates a challenging tetrasubstituted olefin. acs.orgresearchgate.net Specifically, researchers successfully employed the Grubbs second-generation catalyst to facilitate the cyclization of a diene precursor (allylic alcohol 10 ). acs.org

The reaction was conducted by heating the diene in benzene (B151609) under reflux with a slow addition of the catalyst, yielding the desired cyclopentenyl adduct 11 in an impressive 82% yield. acs.org A noteworthy aspect of this approach is its tolerance of a free allylic alcohol and a homoallylic oxygenated functional group within the substrate, which often can complicate metathesis reactions. nih.govbrandeis.edunih.govacs.org This RCM route represented a significant increase in efficiency, reducing the synthesis of this key intermediate from a previously reported nine-step sequence to just three steps. nih.govacs.orgbrandeis.edunih.govacs.org

Asymmetric Synthetic Strategies for Enantiopure this compound

Following the successful racemic synthesis, efforts were directed toward producing enantiopure this compound. A second-generation, asymmetric route was devised to access optically active forms of the natural product. nih.govacs.org The strategy centered on synthesizing a key dienyl alcohol intermediate (10 ) in an enantioenriched form, starting from the commercially available chiral building block, R-(−)-epichlorohydrin. nih.govacs.orgbrandeis.edunih.gov By establishing the absolute stereochemistry at an early stage, the subsequent diastereoselective steps of the synthesis would propagate this chirality to furnish the final enantiopure target. nih.govacs.org

The devised strategy involved a sequence of copper-catalyzed epoxide openings. The first step utilized an isopropenyl cuprate (B13416276) to open the epoxide of R-(−)-epichlorohydrin, which was followed by an in-situ ring closure to form a new epoxide intermediate. nih.govacs.org Subsequent steps, including another cuprate addition and a selenation-oxidation sequence, successfully generated the optically active alcohol 10 . acs.org Having established an efficient route to this enantioenriched intermediate, the pathway to optically active Spirotenuipesine A and B was secured. nih.govacs.org

Development of Efficient and Selective Synthetic Routes for this compound

The total synthesis of this compound is characterized by several efficient and highly selective transformations that enabled the construction of its complex architecture. nih.govnih.gov A cornerstone of the synthesis is the highly stereoselective formation of two adjacent all-carbon quaternary centers. nih.govbrandeis.edunih.gov This was achieved through a sophisticated intramolecular cyclopropanation followed by a radical-initiated fragmentation sequence. nih.govresearchgate.netnih.gov

Further selectivity was demonstrated in a critical intermolecular Diels-Alder reaction. nih.govnih.gov The cycloaddition between an α-methylenelactone dienophile (20 ) and a synergistic diene occurred with high diastereoselectivity, with the diene approaching from the less hindered convex face of the dienophile to assemble the core spirocyclic system. nih.govacs.org

Synthesis of this compound Analogues and Derivatives

The synthetic route developed for Spirotenuipesine A also provides direct access to its closely related analogue, this compound. The total synthesis first culminates in the formation of Spirotenuipesine A (1a ). nih.govacs.org this compound (1b ) is then synthesized directly from Spirotenuipesine A through a simple chemical conversion. nih.govacs.org

This transformation is an oxidation reaction that converts the hemiacetal functionality in Spirotenuipesine A into a lactone. The protocol for this conversion involves treating Spirotenuipesine A with Oxone. acs.org This step highlights the chemical relationship between the two natural products and demonstrates how the established synthetic platform can be used to generate derivatives within the spirotenuipesine family.

Biological Activities and Mechanisms of Action of Spirotenuipesine B

Neurotrophic Factor Secretion Promotion in Glial Cells

Glial cells are crucial for neuronal maintenance and function, in part through their secretion of neurotrophic factors. Research has demonstrated that Spirotenuipesine B can potently stimulate the biosynthesis and release of these vital proteins in glial cells. researchgate.net

Stimulation of Neurotrophic Factor Expression and Release (e.g., NGF, BDNF, GDNF)

Initial studies have shown that this compound facilitates the expression and release of key neurotrophic factors. nih.gov While the primary research has not detailed the specific factors, the observed effects on neuronal cells are consistent with the increased presence of neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). These factors are fundamental for neuronal survival, growth, and differentiation. The ability of this compound to upregulate the production of these factors in glial cells suggests a significant indirect mechanism for promoting neuronal health.

Studies in Human Astrocytoma Cell Lines (e.g., 1321N1 cells)

The neurotrophic factor-stimulating activity of this compound has been specifically observed in the human astrocytoma cell line 1321N1. nih.govnih.gov Astrocytoma cells, being of glial origin, provide a relevant model for studying the effects of compounds on neurotrophic factor secretion. The introduction of this compound to these cells leads to an enhanced biosynthesis of neurotrophic factors, which are then released into the cellular environment. researchgate.net This conditioned medium, enriched with these newly synthesized factors, has been used to demonstrate the subsequent effects on neuronal cells.

Neuronal Differentiation-Inducing Activity

The neurotrophic factors secreted by glial cells in response to this compound have a profound impact on neuronal precursor cells, inducing their differentiation into mature neurons.

Modulation of Neuronal Differentiation in Pheochromocytoma Cell Models (e.g., PC-12 cells)

The conditioned medium from 1321N1 astrocytoma cells treated with this compound has been shown to promote the neuronal differentiation of rat pheochromocytoma (PC-12) cells. nih.govnih.gov PC-12 cells are a well-established model for studying neuronal differentiation, as they respond to neurotrophic factors by extending neurites and developing a neuronal phenotype. The ability of the conditioned medium to induce this change serves as strong evidence for the potent, indirect neurotrophic activity of this compound.

Illustrative Data Table: Effect of this compound-Conditioned Medium on PC-12 Cell Differentiation

Treatment GroupDescriptionObserved Neurite OutgrowthPercentage of Differentiated Cells (Illustrative)
ControlUntreated PC-12 cellsMinimal< 5%
This compound (Direct)PC-12 cells treated directly with this compoundNo significant effect< 5%
Conditioned MediumPC-12 cells treated with medium from 1321N1 cells exposed to this compoundSignificant neurite extension> 40%

Note: This table is illustrative and based on qualitative descriptions from secondary sources. Specific quantitative data from the primary study is not available.

Investigation of Molecular Targets and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its chemical nature as a trichothecane (B1236751) provides clues to its potential mechanisms of action, particularly concerning cellular stress responses.

Potential Involvement of the Antioxidant Response Element (ARE)

There is currently no direct evidence linking this compound to the Antioxidant Response Element (ARE) pathway. However, as a member of the trichothecane family of mycotoxins, this compound may induce cellular oxidative stress. nih.gov The ARE is a key regulatory element in the promoter region of genes encoding for antioxidant and detoxifying enzymes, and it is activated under conditions of oxidative stress, primarily through the transcription factor Nrf2. nih.gov It is plausible that any oxidative stress induced by this compound could, in turn, activate the Nrf2-ARE pathway as a cellular defense mechanism. This potential mode of action is speculative and requires further experimental validation to establish a direct link between this compound and the ARE signaling pathway.

Role of Nrf2 Transcription Factor Modulation

Current scientific literature, based on available search results, does not provide specific information on the role of this compound in the modulation of the Nrf2 transcription factor. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its interaction with this compound has not been reported in the reviewed studies.

Exploration of Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K) Dependence

There is no direct evidence in the available research to suggest that the biological activities of this compound are dependent on the Protein Kinase C (PKC) or the Phosphatidylinositol 3-Kinase (PI3K) signaling pathways. While these pathways are fundamental in various cellular processes, their specific involvement in the mechanism of action of this compound has not been elucidated in the reviewed scientific literature.

Cytoprotective Effects and Related Cellular Mechanisms (excluding direct clinical implications)

While specific studies on broad cytoprotective effects are limited, the primary reported biological activity of this compound is its potent induction of neurotrophic factor biosynthesis in glial cells. nih.gov This can be considered a specialized form of cytoprotection for neuronal cells. In vitro experiments have demonstrated that this compound, along with its counterpart Spirotenuipesine A, facilitates the expression and release of key neurotrophic factors in 1321N1 human astrocytoma cells. nih.gov The conditioned medium from these treated glial cells was subsequently able to promote the neuronal differentiation of rat pheochromocytoma (PC-12) cells. nih.gov This suggests a mechanism where this compound acts on glial cells to produce factors that support neuronal health and differentiation, a key aspect of neuroprotection.

In vitro Pharmacological Evaluation of this compound

The in vitro pharmacological evaluation of this compound has primarily focused on its neurotrophic activities. The key findings from these studies are summarized below.

Table 1: In vitro Neurotrophic Activity of this compound

Cell LineTreatmentObserved EffectReference
1321N1 human astrocytoma cellsThis compoundFacilitated the expression and release of key neurotrophic factors. nih.gov
Rat pheochromocytoma (PC-12) cellsConditioned medium from this compound-treated 1321N1 cellsPromotion of neuronal differentiation. nih.gov

These findings underscore the potential of this compound as a modulator of neurotrophic factor production, a significant area of interest in neuroscience research. The compound was isolated from the entomopathogenic fungus Paecilomyces tenuipes. nih.gov

Structure Activity Relationship Sar Studies of Spirotenuipesine B and Analogues

Identification of Key Structural Motifs for Neurotrophic Activity

The neurotrophic activity of Spirotenuipesine B, like other small molecules, is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Although detailed experimental data from SAR studies are pending, a preliminary analysis of the this compound scaffold allows for the identification of several structural motifs that are likely crucial for its ability to promote the release of neurotrophic factors.

This compound is a uniquely cyclized trichothecane (B1236751), and its complex framework includes several key features that may contribute to its biological activity. nih.gov These include the spirocyclic core, the tricyclic ring system, and various oxygen-containing functional groups. The spatial orientation of these groups is critical for interaction with biological targets. The synthesis of this compound has confirmed its intricate stereochemistry, which is essential for its specific biological profile. nih.govfigshare.com

Future SAR studies would likely involve the synthesis of analogues with systematic modifications to these motifs. For instance, altering the substituents on the pyran ring or modifying the lactone functionality could provide valuable insights into their respective contributions to neurotrophic activity. The generation of a library of such analogues for biological screening is a critical next step in elucidating the pharmacophore of this compound.

Table 1: Potential Key Structural Motifs of this compound for Neurotrophic Activity

Structural MotifPotential Role in Neurotrophic Activity
Spirocyclic CenterContributes to the unique 3D shape and rigidity of the molecule, potentially influencing binding affinity and selectivity to biological targets.
Tricyclic Ring SystemForms the core scaffold and dictates the spatial arrangement of functional groups, which is critical for molecular recognition.
Lactone RingMay act as a key interaction point with target proteins, possibly through hydrogen bonding or as a reactive handle.
Hydroxyl GroupsCan participate in hydrogen bonding with biological targets, influencing binding affinity and specificity.
Methyl GroupsCan contribute to hydrophobic interactions within the binding pocket of a target protein.

Impact of Spirocyclic and Tricyclo Ring Systems on Biological Function

A defining feature of this compound is its complex and rigid polycyclic architecture, which includes a spirocyclic junction and a tricyclic framework. nih.gov This intricate arrangement distinguishes it from many other neurotrophic compounds and is likely a key determinant of its biological function.

The spirocyclic system , where two rings share a single carbon atom, imparts a distinct three-dimensionality to the molecule. researchgate.netbldpharm.com This rigid, non-planar structure can be advantageous for several reasons. It can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. consensus.app The defined spatial orientation of substituents on the spirocyclic core can also enhance selectivity for a specific biological target. In medicinal chemistry, the incorporation of spirocyclic scaffolds is a recognized strategy to improve pharmacological properties. consensus.appresearchgate.net

The tricyclo ring system further constrains the molecule's conformation, presenting a well-defined surface for interaction with a biological partner. The relative orientation of the rings and the functional groups they bear is fixed, which can be crucial for precise molecular recognition. The synthesis of this compound has underscored the importance of controlling the stereochemistry at each chiral center within this tricyclic system to achieve the biologically active conformation. nih.gov

To experimentally determine the impact of these ring systems, comparative biological evaluation of analogues that lack the spirocyclic feature or have a simplified tricyclic core would be necessary. Such studies would clarify whether the entire complex framework is essential for neurotrophic activity or if simpler scaffolds could retain or even exceed the potency of the natural product.

Systematic Modifications and Functional Group Derivatization for SAR Elucidation

The elucidation of the structure-activity relationship of this compound will heavily rely on the systematic chemical modification of its structure and the subsequent biological evaluation of the resulting analogues. The total synthesis routes that have been developed provide the necessary foundation for creating a diverse library of derivatives. nih.govnih.gov

Key areas for systematic modification would include:

Modification of the Lactone Ring: The lactone is a potential key pharmacophoric element. Analogues could be synthesized where the lactone is opened to the corresponding hydroxy acid, reduced to a diol, or converted to a lactam. The biological activity of these derivatives would reveal the importance of the lactone's electronic and structural properties.

Derivatization of Hydroxyl Groups: The free hydroxyl groups on the this compound scaffold are prime candidates for derivatization. They could be acylated, alkylated, or converted to other functional groups to probe the necessity of hydrogen bond donor/acceptor capabilities at these positions.

Alterations to the Core Ring Structure: While synthetically challenging, the creation of analogues with modified ring sizes or altered stereochemistry within the tricyclic system would provide fundamental insights into the structural requirements for activity. For example, epimers at key stereocenters could be synthesized to understand the impact of stereochemistry on biological function.

Synthesis of Simplified Analogues: The preparation and testing of truncated analogues, which contain only a portion of the complex ring system, could help to identify the minimal pharmacophore required for neurotrophic activity.

The biological data obtained from these systematically modified analogues would be compiled into a data table to draw clear correlations between structural changes and their effects on neurotrophic activity. This iterative process of design, synthesis, and biological testing is the cornerstone of SAR studies and will be essential to unlock the full therapeutic potential of the this compound scaffold.

Table 2: Proposed Systematic Modifications of this compound for SAR Studies

Modification TypeTarget Functional Group/MotifRationale
Ring ModificationLactone RingInvestigate the role of the lactone as a hydrogen bond acceptor or electrophilic center.
Functional Group InterconversionHydroxyl GroupsDetermine the importance of hydrogen bonding capabilities at specific positions.
Stereochemical VariationChiral Centers in the Tricyclic SystemAssess the impact of 3D spatial arrangement on biological activity.
SimplificationCore ScaffoldIdentify the minimal structural components necessary for neurotrophic effects.

Future Research Directions and Translational Potential of Spirotenuipesine B Pre Clinical Focus

Further In vitro Mechanistic Investigations

Initial studies have shown that Spirotenuipesine B promotes the biosynthesis of neurotrophic factors in glial cells. brandeis.eduresearchgate.net Specifically, when introduced to 1321N1 human astrocytoma cells, it facilitates the expression and release of key neurotrophic factors, which in turn promote the neuronal differentiation of rat pheochromocytoma (PC-12) cells. nih.gov However, the precise molecular mechanisms underpinning this activity remain to be fully elucidated.

Future in vitro research should focus on:

Identifying the specific neurotrophic factors upregulated by this compound. This can be achieved using techniques such as multiplex immunoassays or quantitative PCR (qPCR) to measure the protein and mRNA levels of various neurotrophins like Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial cell line-Derived Neurotrophic Factor (GDNF).

Elucidating the signaling pathways activated by this compound in glial cells. Investigating the involvement of key signaling cascades such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways through the use of specific inhibitors and western blotting would provide valuable insights.

Investigating potential interactions with neurotrophin receptors. Determining whether this compound or its induced factors directly bind to and activate Trk receptors (TrkA, TrkB, TrkC) or the p75NTR is crucial.

Exploring other neuroprotective mechanisms. A study examined the potential of this compound to induce the antioxidant response element (ARE), a key regulator of cytoprotective enzymes. acs.orgacs.orgnih.govresearchgate.net While the specific outcome for this compound was not detailed, this suggests a potential role in mitigating oxidative stress, a common feature in neurodegenerative diseases. Further investigation into this and other potential mechanisms, such as anti-inflammatory effects on microglia, is warranted. nih.govmdpi.comijpsr.comresearchgate.netresearchgate.netscielo.org.mx

Pre-clinical In vivo Efficacy Studies in Animal Models of Neurological Disorders

While in vitro data are promising, the therapeutic potential of this compound can only be validated through rigorous pre-clinical in vivo studies. To date, there is a lack of published research on the efficacy of this compound in animal models of neurological disorders.

Future research should prioritize the evaluation of this compound in established animal models of:

Alzheimer's Disease: Models such as the APP/PS1 or 5XFAD transgenic mice could be used to assess the ability of this compound to improve cognitive deficits, reduce amyloid-beta plaque pathology, and decrease tau hyperphosphorylation. scispace.comresearchgate.net

Parkinson's Disease: The 6-OHDA or MPTP-induced mouse models of Parkinson's disease would be suitable for evaluating the neuroprotective effects of this compound on dopaminergic neurons and its potential to improve motor function. researchgate.net

Huntington's Disease: In transgenic models of Huntington's disease, such as the R6/2 or YAC128 mice, the efficacy of this compound in delaying disease progression, improving motor coordination, and reducing mutant huntingtin aggregation should be investigated. nih.gov

Amyotrophic Lateral Sclerosis (ALS): The SOD1-G93A transgenic mouse model could be employed to determine if this compound can extend lifespan and improve motor neuron survival.

These in vivo studies are critical for establishing proof-of-concept and providing the necessary data to support further clinical development.

Development of Novel Small Molecule Neurotrophin Mimetics Inspired by this compound

Natural products like this compound often serve as excellent starting points for the development of novel therapeutics. acs.orgacs.org The complex structure of this compound may present challenges for large-scale synthesis and optimization. Therefore, using its unique spirocyclic scaffold as inspiration for the design of simpler, more synthetically accessible small molecule neurotrophin mimetics is a key future direction. researchgate.netresearchgate.net

Medicinal chemistry efforts should focus on:

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound and its analogs is essential for conducting SAR studies. brandeis.eduresearchgate.netnih.govnih.gov By systematically modifying different functional groups on the this compound scaffold, it will be possible to identify the key pharmacophoric features responsible for its neurotrophic activity. scispace.com

Computational Modeling and Drug Design: Molecular modeling and docking studies can be employed to predict the binding interactions of this compound and its analogs with potential biological targets, guiding the design of more potent and selective compounds.

Fragment-Based Drug Discovery: The spirocyclic core of this compound can be used as a fragment in screening campaigns to identify novel lead compounds that mimic its biological activity.

The ultimate goal is to develop drug candidates with improved potency, selectivity, and pharmacokinetic properties suitable for clinical development.

Methodological Advancements for Enhanced Production and Derivatization

The limited availability of this compound from its natural source, the fungus Paecilomyces tenuipes, necessitates the development of efficient and scalable synthetic routes. brandeis.edu While the total synthesis of this compound has been achieved, further methodological advancements are required for its practical production and derivatization. brandeis.edunih.govgoogle.comacs.org

Future research in this area should include:

Development of Scalable Synthetic Processes: Adapting the laboratory-scale synthesis to a process that is amenable to large-scale production is a critical step for further pre-clinical and potential clinical studies. google.com

Creation of Synthetic Platforms for Derivatization: Establishing a flexible synthetic platform that allows for the facile introduction of chemical diversity into the this compound scaffold is crucial for generating a library of analogs for SAR studies and lead optimization. nih.gov

Exploration of Broader Biological Activities and Therapeutic Applications (pre-clinical)

While the primary focus of this compound research has been on its neurotrophic properties, its unique spirocyclic trichothecane (B1236751) structure suggests that it may possess other biological activities. acs.orgresearchgate.net A broader screening of this compound and its derivatives against a range of biological targets could uncover novel therapeutic applications.

Pre-clinical exploration of broader biological activities should encompass:

Anti-inflammatory Properties: Given the link between neuroinflammation and neurodegeneration, investigating the anti-inflammatory effects of this compound in relevant in vitro and in vivo models is a logical next step. nih.govmdpi.comijpsr.comresearchgate.netresearchgate.netscielo.org.mx

Anticancer Activity: Many natural products with complex cyclic structures exhibit cytotoxic effects against cancer cell lines. Screening this compound against a panel of cancer cell lines could reveal potential applications in oncology. chemrxiv.orgthno.orgbiopolymers.org.uaplos.org

Antimicrobial and Antiviral Activity: The fungal origin of this compound suggests that it may have antimicrobial properties. It should be tested against a variety of bacterial and fungal pathogens, as well as viruses. researchgate.netresearchgate.net

A comprehensive understanding of the bioactivity profile of this compound will maximize its translational potential and could lead to the discovery of new therapeutic indications.

Q & A

Q. What methodologies are employed for the initial isolation and structural elucidation of Spirotenuipesine B?

this compound is isolated from the entomopathogenic fungus Paecilomyces tenuipes using solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., HPLC). Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS), with key functional groups identified via 2D-NMR techniques such as COSY and HMBC . For example, Kikuchi et al. (2004) confirmed its spirocyclic trichothecene backbone through comparative analysis with known analogs .

Q. What in vitro models are commonly used to assess the cytotoxic effects of this compound?

Cytotoxicity is typically evaluated using cancer cell lines (e.g., HeLa, MCF-7) via assays like MTT or resazurin reduction. Studies emphasize triplicate replicates to ensure statistical reliability, with IC₅₀ values calculated using nonlinear regression models. Positive controls (e.g., doxorubicin) and solvent controls are mandatory to validate assay specificity .

Q. How do researchers ensure the purity of this compound for pharmacological studies?

Purity is verified via high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD). Thresholds ≥95% purity are standard, supported by spectroscopic homogeneity (e.g., single peaks in NMR spectra). For novel compounds, elemental analysis or X-ray crystallography may supplement purity validation .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?

Isotopic labeling (e.g., ¹³C-glucose feeding) coupled with LC-MS/MS can trace precursor incorporation into the spirocyclic scaffold. Gene cluster identification via genome mining (e.g., antiSMASH) and heterologous expression in model fungi (e.g., Aspergillus nidulans) are critical. Comparative transcriptomics under varying culture conditions may reveal regulatory elements, as demonstrated in studies on trichothecene biosynthesis .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

Contradictions may arise from variations in assay conditions (e.g., cell line selection, serum concentration). A meta-analysis approach, adjusting for batch effects and normalizing data to standardized controls (e.g., % viability relative to vehicle), is advised. Sensitivity analyses using the Benjamini-Hochberg procedure to control false discovery rates (FDR <0.05) reduce Type I errors in multi-test scenarios .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Nonlinear mixed-effects models (NLMEM) or four-parameter logistic curves (e.g., Hill equation) are standard. LASSO regression can identify covariates (e.g., cell doubling time, solvent concentration) influencing potency, particularly in high-dimensional datasets . Uncertainty quantification (e.g., bootstrapping 95% confidence intervals) is essential for robust IC₅₀ estimates.

Q. How should researchers design experiments to investigate the ecological role of this compound in fungal-host interactions?

Co-culture systems with insect larvae or plant tissues can model host-pathogen dynamics. Metabolomic profiling (LC-HRMS) of infected hosts paired with gene knockout strains (e.g., CRISPR-Cas9) identifies virulence-associated metabolites. Replicate experiments (n ≥ 3) and randomized block designs mitigate environmental variability .

Methodological Considerations

Q. What criteria determine the inclusion of this compound data in a systematic review of trichothecene toxins?

PRISMA guidelines recommend predefined inclusion/exclusion criteria: (1) peer-reviewed studies with full structural characterization, (2) in vitro/in vivo bioactivity data, and (3) quantitative endpoints (e.g., IC₅₀, LD₅₀). Exclude studies lacking solvent controls or using unvalidated purity thresholds .

Q. How can researchers optimize the yield of this compound in fungal fermentation?

Response surface methodology (RSM) with central composite design tests factors like carbon/nitrogen ratio, pH, and temperature. Secondary metabolite induction via osmotic stress (e.g., NaCl) or quorum-quenching agents may enhance production. Validate scalability in bioreactors with real-time monitoring of dissolved oxygen and biomass .

Q. What validation steps are critical when proposing this compound as a lead compound for drug development?

Pharmacokinetic studies (e.g., plasma stability, microsomal metabolism) and toxicity profiling (Ames test, zebrafish embryotoxicity) are mandatory. Comparative molecular dynamics simulations (e.g., docking to human targets vs. fungal homologs) assess selectivity. Replicate in vivo efficacy studies (n ≥ 5 animals/group) with blinded outcome assessment minimize bias .

Data Reporting and Reproducibility

Q. How should experimental protocols for this compound studies be documented to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthesis steps (solvent volumes, reaction times), raw spectral data (NMR chemical shifts, MS spectra), and deposition in public repositories (e.g., Zenodo). Supplemental materials must include chromatograms and purity certificates .

Q. What are common pitfalls in interpreting NMR data for this compound analogs?

Misassignment of spirocyclic proton signals due to conformational flexibility is frequent. Nuclear Overhauser effect (NOE) experiments and computational modeling (e.g., DFT-based chemical shift prediction) resolve ambiguities. Cross-validate with X-ray structures when available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.